molecular formula C13H15NS B14678346 1-(1-Benzothiophen-3-yl)piperidine CAS No. 33880-37-4

1-(1-Benzothiophen-3-yl)piperidine

Cat. No.: B14678346
CAS No.: 33880-37-4
M. Wt: 217.33 g/mol
InChI Key: XGJLIWFFHRKNNN-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-yl)piperidine is a chemical compound that belongs to the class of heterocyclic compounds It consists of a piperidine ring attached to a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach involves the Ullmann cross-coupling reaction catalyzed by CuBr/1,10-Phen . These methods provide efficient routes to obtain the desired benzothiophene derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and dihydrobenzothiophenes .

Scientific Research Applications

1-(1-Benzothiophen-3-yl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)piperidine involves its interaction with molecular targets and pathways. It acts as a dopamine reuptake inhibitor, blocking the transport of dopamine into axon terminals or storage vesicles . This inhibition leads to increased dopamine levels in the synaptic cleft, which can affect various physiological and neurological processes.

Comparison with Similar Compounds

Uniqueness: 1-(1-Benzothiophen-3-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit dopamine reuptake sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

CAS No.

33880-37-4

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)piperidine

InChI

InChI=1S/C13H15NS/c1-4-8-14(9-5-1)12-10-15-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

XGJLIWFFHRKNNN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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